N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
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Overview
Description
N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound that features a combination of fluorinated aromatic rings, furan, thiophene, and oxalamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxalamide core, followed by the introduction of the fluorinated phenyl, furan, and thiophene groups through various coupling reactions. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The oxalamide group can be reduced to amines.
Substitution: The fluorinated phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the oxalamide group can yield primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photovoltaics.
Biological Studies: It can serve as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,5-difluorophenyl)-N2-(2-hydroxyethyl)oxalamide
- N1-(2,5-difluorophenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide
Uniqueness
N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is unique due to the presence of both furan and thiophene rings, which can impart distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific electronic characteristics.
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O4S/c19-11-5-6-12(20)13(9-11)22-17(24)16(23)21-10-18(25,14-3-1-7-26-14)15-4-2-8-27-15/h1-9,25H,10H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDRZIYINIMWFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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